molecular formula C8H10FNO3S B15262452 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B15262452
M. Wt: 219.24 g/mol
InChI Key: DXTCMEYVOZSRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring with three functional groups:

  • Fluorine at position 3 (electron-withdrawing, meta-directing).
  • Methoxy (-OCH₃) at position 5 (electron-donating, para-directing).
  • N-methylsulfonamide (-SO₂NHCH₃) at position 1.

This compound is of interest in medicinal chemistry due to the sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

3-fluoro-5-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3

InChI Key

DXTCMEYVOZSRMJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom in the benzene ring acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This occurs due to the electron-withdrawing nature of the sulfonamide group, which activates the aromatic ring for nucleophilic attack. Studies using similar fluoroarenes demonstrate that fluorine’s high electronegativity facilitates its displacement by nucleophiles like carbanions or amines .

Key Features :

  • Mechanism : Concerted SNAr pathway without intermediates like the Meisenheimer complex .

  • Transition State : Synchronous cleavage of the C-F bond and nucleophilic attack, as confirmed by density functional theory (DFT) calculations .

  • Catalysts/Reagents : Organic superbases (e.g., t-Bu-P4) can accelerate reactions by deprotonating nucleophiles .

Elimination Reactions

The sulfonamide group can undergo elimination under basic conditions, potentially forming amines or releasing sulfur dioxide. For example, hydrolysis of the sulfonamide (-SO₂NHMe) may yield benzene sulfonic acid derivatives.

Concerted SNAr Reactions

Fluoroarenes like this compound undergo SNAr reactions without requiring strong bases or leaving groups. DFT studies reveal a single transition state where the fluorine atom and nucleophile attack simultaneously, retaining aromaticity (NICS value: −19.7 ppm) .

Sulfonamide Formation

Sulfonation involves treating the substituted benzene with chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate. This is followed by coupling with methylamine (CH₃NH₂) in the presence of a base (e.g., pyridine) .

Coupling Reactions

The sulfonamide group (-SO₂NHMe) can react with nucleophiles (e.g., amines, carbanions) in SNAr reactions. For example, coupling with secondary amines forms N-substituted sulfonamides.

Step Reagents/Conditions Product
SulfonationClSO₃H, reflux at 110°CSulfonyl chloride intermediate
CouplingMethylamine, pyridine, CH₂Cl₂, 0–7°C3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

Analytical Methods

Structural confirmation and purity analysis are critical. Common techniques include:

  • FTIR : Identifies functional groups (e.g., SO₂ stretches at ~1336 cm⁻¹) .

  • NMR : Proton and carbon shifts confirm substituent positions (e.g., methoxy at δ ~6.95 ppm) .

  • LC/ESI-MS : Validates molecular weight (e.g., m/z 219.24 for C₈H₁₀FNO₃S) .

Scientific Research Applications

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide 3-F, 5-OCH₃, 1-SO₂NHCH₃ ~229.25 High polarity due to -SO₂NHCH₃; moderate lipophilicity (logP ~1.8)*
4-Methoxy-3-[(methylsulfonyl)amino]benzenesulfonyl chloride 4-OCH₃, 3-SO₂NHCH₃ ~323.77 Reactive sulfonyl chloride; likely lower solubility in polar solvents
3-Phenyl-5-sulfamoyl-N’-[thiophene-2-ylmethylidene]indole-2-carbohydrazide Indole core with sulfonamide and thiophene ~438.47 Extended conjugation; potential for π-π stacking interactions

Research Findings and Limitations

  • Biological Data Gap : Direct pharmacological studies on This compound are scarce. Insights are extrapolated from analogs, such as COX-2 inhibitors with similar substituent patterns .

Q & A

Basic: What synthetic strategies are optimal for preparing 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

  • Step 1: Sulfonylation of a pre-functionalized benzene derivative (e.g., 3-fluoro-5-methoxybenzenesulfonyl chloride) with methylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane .
  • Step 2: Purification via recrystallization or column chromatography to isolate the sulfonamide product.
    Optimization Tips:
  • Control reaction temperature (0–5°C during sulfonylation to minimize side reactions) .
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion points .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for substituted benzene), methoxy (δ ~3.8 ppm), and N-methyl groups (δ ~2.9 ppm) .
    • ¹³C NMR confirms sulfonamide carbonyl (δ ~170 ppm) and fluorine-induced deshielding effects .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (expected [M+H]⁺ ~260 g/mol) .

Advanced: How can computational modeling predict the biological target interactions of this sulfonamide, and what experimental validation is required?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or NLRP3 inflammasome) based on sulfonamide’s affinity for zinc-containing active sites .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories in explicit solvent to evaluate hydrogen bonding with key residues (e.g., Thr199 in carbonic anhydrase) .
  • Validation:
    • Enzymatic Assays: Measure IC₅₀ values against purified targets (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration .
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR shifts) and crystallographic structures?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., fluorine vs. methoxy orientation) .
  • 2D NMR Techniques:
    • NOESY: Detect spatial proximity between N-methyl protons and aromatic protons to validate regiochemistry .
    • HSQC/HMBC: Correlate carbon-proton couplings to assign ambiguous signals (e.g., overlapping methoxy and sulfonamide resonances) .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory-predicted values to identify discrepancies caused by solvent effects or dynamic processes .

Basic: What are the key reactivity patterns of this sulfonamide in further derivatization?

Methodological Answer:

  • N-Methyl Stability: The N-methyl group is resistant to nucleophilic displacement but may undergo oxidation under strong conditions (e.g., KMnO₄/H⁺) to form sulfonic acid derivatives .
  • Electrophilic Aromatic Substitution (EAS):
    • Methoxy Directing: Methoxy at C5 directs incoming electrophiles to C4 or C6 positions; fluorine at C3 deactivates the ring but can participate in halogen bonding .
    • Nitration/Sulfonation: Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) due to electron-withdrawing sulfonamide group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Modification Sites:
    • Methoxy Group: Replace with bulkier alkoxy groups (e.g., ethoxy) to enhance lipophilicity and membrane permeability .
    • Fluorine Substitution: Test fluorination at C2 or C4 to alter electronic effects and binding affinity .
  • Biological Testing:
    • In Vitro Screening: Assess analogs against disease-relevant cell lines (e.g., cancer or bacterial models) .
    • Pharmacokinetic Profiling: Use Caco-2 cell monolayers to predict oral bioavailability and metabolic stability .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data for this compound?

Methodological Answer:

  • Strict Quality Control:
    • Enforce ≥99% purity via HPLC and eliminate residual solvents (e.g., DCM) using GC-MS .
    • Standardize storage conditions (desiccated, -20°C) to prevent hydrolysis of the sulfonamide group .
  • Assay Reproducibility:
    • Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) and triplicate measurements .
    • Validate cell-based assays with orthogonal methods (e.g., Western blotting for target engagement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.